2-Methylthiazolidine-4-carboxylic acid

Vue d'ensemble

Description

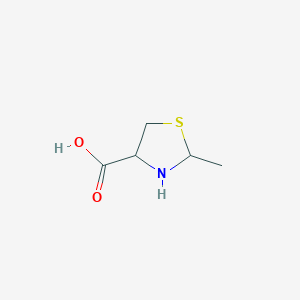

2-Methylthiazolidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2S and its molecular weight is 147.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-Methylthiazolidine-4-carboxylic acid (MTCA) is acetaldehyde , a strongly electrophilic compound that is endogenously produced as a first intermediate in oxidative ethanol metabolism . Acetaldehyde’s high reactivity towards biogenic nucleophiles has toxicity as a consequence .

Mode of Action

MTCA is formed when acetaldehyde readily undergoes a non-enzymatic condensation reaction and consecutive ring formation with cysteine . This reaction product is hydrolytically unstable and can be stabilized by N-acetylation .

Biochemical Pathways

MTCA is involved in the metabolic pathway of ethanol. The prime metabolic pathway of ethanol is its oxidation by alcohol dehydrogenase. Minor oxidative pathways proceed via catalase and the cytochrome P450 system, including the microsomal ethanol-oxidizing system . These pathways have the intermediate formation of acetaldehyde in common .

Result of Action

The formation of MTCA is an intermediary acetaldehyde scavenging process . This process is interesting from a toxicological point of view as it helps to reduce the toxicity caused by acetaldehyde .

Action Environment

The occurrence of MTCA in human blood is associated with ethanol consumption . In post mortem blood samples with negative blood alcohol concentration (BAC), mostly low basal levels of MTCA were observed.

Analyse Biochimique

Biochemical Properties

2-Methylthiazolidine-4-carboxylic acid is known to interact with various biomolecules. It is formed through a non-enzymatic condensation reaction and consecutive ring formation with cysteine . This interaction with cysteine, an amino acid, suggests that this compound may play a role in protein structure or function.

Cellular Effects

It is known that the compound is present in human blood as a consequence of ethanol consumption . This suggests that it may have some impact on cellular metabolism, particularly in the context of alcohol metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its formation through a reaction with acetaldehyde, a strongly electrophilic compound that is produced as a first intermediate in oxidative ethanol metabolism . This reaction is non-enzymatic and results in the formation of a ring structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the concentration of this compound in blood has been observed to increase after ethanol intake, with a peak concentration observed 4 hours after intake . The compound was still detectable in the blood 13 hours after intake .

Metabolic Pathways

This compound is involved in the metabolic pathway of ethanol, as it is a product of the reaction between acetaldehyde, an intermediate in ethanol metabolism, and cysteine .

Activité Biologique

2-Methylthiazolidine-4-carboxylic acid (MTCA) is a compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of MTCA, supported by relevant research findings and data.

Chemical Structure and Synthesis

MTCA belongs to the thiazolidine family of compounds, characterized by a thiazolidine ring structure with a carboxylic acid group. It can be synthesized from L-cysteine through nucleophilic cyclization with aldehydes. The synthesis of various thiazolidine-4-carboxylic acid derivatives has been documented, highlighting their potential as bioactive agents .

Antioxidant Properties

Research indicates that thiazolidine derivatives, including MTCA, exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems. The antioxidant capacity of MTCA has been linked to its ability to scavenge reactive oxygen species (ROS), which is vital for cellular protection .

Antibacterial Activity

MTCA and its derivatives have been evaluated for antibacterial properties against various pathogens. Studies have shown that these compounds exhibit effective inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in combating bacterial infections .

Neuraminidase Inhibition

A notable study focused on the ability of thiazolidine-4-carboxylic acid derivatives to inhibit neuraminidase (NA) from the influenza A virus. Among the synthesized compounds, some demonstrated moderate inhibitory activity, with implications for developing antiviral therapies .

Carcinogenic Potential

The compound has also been studied in relation to its role as a precursor for N-nitroso compounds, which are known carcinogens. Specifically, N-nitroso-2-methylthiazolidine-4-carboxylic acid (NMTCA) has been associated with increased gastric cancer risk in epidemiological studies. Elevated urinary levels of NMTCA were linked to dietary factors such as alcohol consumption and preserved foods .

Case Studies

- Gastric Cancer Risk Assessment : A study involving 191 gastric cancer cases found a significant association between urinary NMTCA levels and dietary habits, indicating a potential link between MTCA derivatives and cancer risk .

- Antioxidant Efficacy : In vitro studies demonstrated that MTCA exhibited strong antioxidant properties, effectively reducing oxidative stress markers in cellular models .

- Antibacterial Efficacy : A series of experiments showed that MTCA had inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential role in antibiotic development .

Research Findings Summary Table

Applications De Recherche Scientifique

Amino Acid Metabolism Studies

MTCA plays a crucial role in the study of amino acid metabolism. It serves as a model compound for investigating metabolic pathways related to amino acids, particularly in understanding how various compounds interact within these pathways. Researchers have utilized MTCA to explore the effects of amino acid biosynthesis and degradation, providing insights into metabolic regulation .

Toxin Protection Studies

A notable application of MTCA is its protective role against toxins. In studies involving T-2 toxin exposure in mice, MTCA demonstrated significant protective effects by maintaining glutathione levels, which are crucial for detoxification processes. Mice treated with MTCA exhibited improved survival rates compared to controls, highlighting its potential as a therapeutic agent in toxin-induced damage .

Enzyme Inhibitor Design

MTCA is utilized in the design of enzyme inhibitors due to its ability to mimic natural substrates or intermediates. This property makes it valuable in drug discovery and development, particularly for creating compounds that can effectively inhibit specific enzymes involved in disease processes .

Biomarker Development

MTCA has been investigated as a potential biomarker for acetaldehyde exposure, particularly in individuals consuming alcohol. Studies show that MTCA levels correlate with blood alcohol concentration (BAC), making it a candidate for monitoring alcohol-related toxicity .

Analytical Chemistry Techniques

The quantification of MTCA has been achieved through advanced analytical techniques such as reversed-phase chromatography combined with electrospray ionization-tandem mass spectrometry (ESI-MS/MS). These methods allow for precise measurement of MTCA levels in biological samples, facilitating research into its physiological roles and toxicological implications .

Case Studies

Propriétés

IUPAC Name |

2-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTPNEYXMGZOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10914841 | |

| Record name | 2-Methyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-32-6 | |

| Record name | 2-Methylthiazolidine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Methylthiazolidine-4-carboxylic acid and how is it formed?

A: this compound (MTCA) is a thioproline formed through the reaction of L-cysteine with acetaldehyde. [, , ] This reaction is of interest because it can occur in vivo, potentially representing a detoxification pathway for acetaldehyde. [, , ]

Q2: Why is the formation of MTCA in the human body significant?

A: MTCA has been identified in human blood and urine, particularly after ethanol consumption. [, , ] This is because ethanol is metabolized to acetaldehyde in the liver. [, ] Elevated acetaldehyde levels are linked to various health issues, including some cancers. [, , ]

Q3: Can MTCA formation be influenced by factors other than alcohol consumption?

A: Yes, studies have shown that cigarette smoking also significantly increases the urinary excretion of MTCA. [] Dietary factors, like the consumption of preserved meats and fish, can also influence MTCA levels. []

Q4: Does L-cysteine play a role beyond being a precursor to MTCA?

A: L-cysteine may also act as an inhibitor of endogenous N-nitrosation. [] It can react with nitrosating species, potentially reducing the formation of carcinogenic N-nitroso compounds. []

Q5: What is the significance of N-nitroso compounds in this context?

A: N-nitroso compounds, including those derived from thioprolines like MTCA (e.g., NMTCA), have been investigated as potential risk factors for gastric cancer. [, ] Research suggests that measuring urinary levels of these compounds might serve as a marker for endogenous nitrosation and exposure to precursors like aldehydes. []

Q6: Are there any known protective effects of MTCA or its precursors?

A: While research is ongoing, some studies suggest that L-cysteine prodrugs, including MTCA, may offer protection against acute liver failure induced by paracetamol in mice. [] This protective effect is thought to stem from their ability to suppress the elevation of liver enzyme levels and improve liver function. []

Q7: Has MTCA been explored for potential therapeutic applications?

A: L-cysteine, the precursor to MTCA, has been incorporated into chewing gum formulations designed to bind acetaldehyde in saliva during smoking. [] The aim is to reduce the levels of acetaldehyde, a known carcinogen, that come into contact with oral tissues. []

Q8: Are there any studies looking at geographical differences in MTCA levels?

A: Interestingly, a study in Japan found that individuals living in a high-risk area for stomach cancer had significantly higher urinary NTCA (another thioproline) levels compared to those in a low-risk area. [] This suggests a potential link between environmental factors, dietary habits, and the formation of these compounds. []

Q9: What methods are used to study MTCA and related compounds?

A: Researchers use techniques like gas chromatography-thermal energy analysis and liquid chromatography-tandem mass spectrometry to measure the levels of MTCA, NMTCA, and other N-nitrosamino acids in urine samples. [, ] These methods allow for accurate quantification of these compounds and provide insights into their formation and potential biological significance. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.